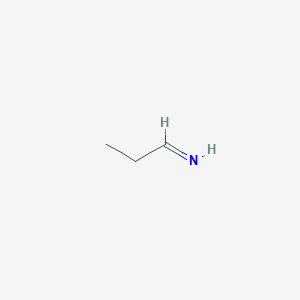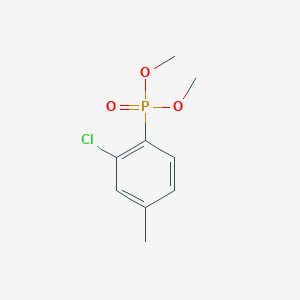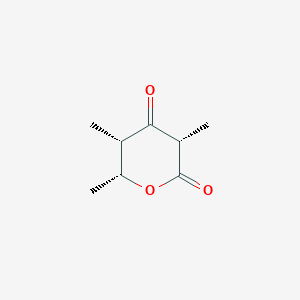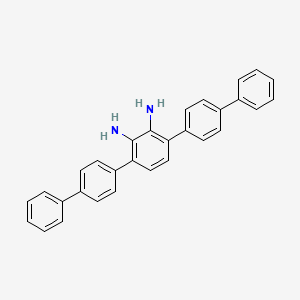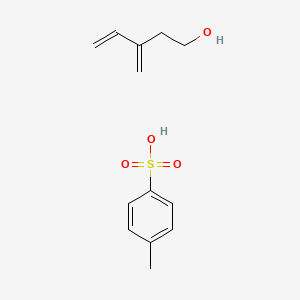
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol is a compound that combines the structural features of a sulfonic acid and an alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol typically involves the sulfonation of toluene followed by the addition of the alcohol group. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonates, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the alcohol group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonic acid, pentan-3-ol: Similar in structure but with a different alcohol group.
4-Methylbenzenesulfonic acid, 5-methylhex-4-en-1-ol: Another similar compound with a longer carbon chain
Uniqueness
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
872725-26-3 |
|---|---|
Fórmula molecular |
C13H18O4S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol |
InChI |
InChI=1S/C7H8O3S.C6H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-6(2)4-5-7/h2-5H,1H3,(H,8,9,10);3,7H,1-2,4-5H2 |
Clave InChI |
DLVGJBTYUGIXRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


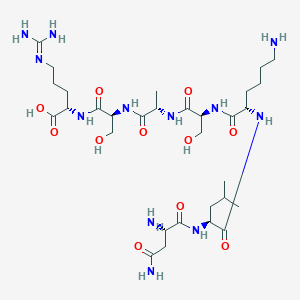
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

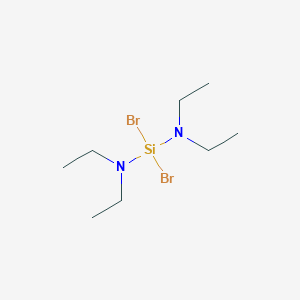
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)

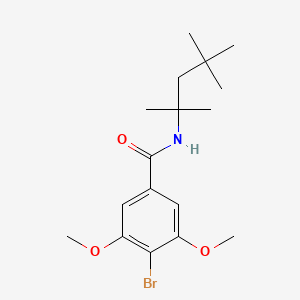
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
